molecular formula C11H14N4S B1470766 N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine CAS No. 1514096-23-1

N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine

Cat. No.: B1470766
CAS No.: 1514096-23-1
M. Wt: 234.32 g/mol
InChI Key: ZATKIPDPGRJVPU-UHFFFAOYSA-N
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Description

N4-Methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine is a pyrimidine derivative featuring a methyl group at the N4 position and a 2-(thiophen-2-yl)ethyl substituent at the N6 position. The thiophene moiety introduces sulfur-based aromaticity, which may enhance π-π stacking interactions in biological systems, while the ethyl linker provides flexibility for binding to target proteins.

Properties

IUPAC Name

6-N-methyl-4-N-(2-thiophen-2-ylethyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-12-10-7-11(15-8-14-10)13-5-4-9-3-2-6-16-9/h2-3,6-8H,4-5H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATKIPDPGRJVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)NCCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine is a synthetic organic compound notable for its unique pyrimidine structure that incorporates a methyl group at the N4 position and a thiophen-2-yl ethyl substituent at the N6 position. This structural arrangement suggests potential for diverse biological activities, particularly in medicinal chemistry and drug development.

  • Molecular Formula : C11H14N4S
  • Molecular Weight : Approximately 248.35 g/mol
  • CAS Number : 1514096-23-1

The compound's structure indicates potential interactions with various biological targets, making it an interesting candidate for further investigation.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit significant biological activity. Compounds with similar pyrimidine frameworks have been explored for their potential as:

  • Antitumor Agents : Research indicates that pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
  • Antimicrobial Agents : Pyrimidines have shown efficacy against various bacterial and fungal strains.
  • Antiviral Properties : Some studies suggest that pyrimidine compounds can inhibit viral replication.

Mechanistic Studies

Mechanistic studies are essential to understand how this compound interacts with biological systems. Techniques such as molecular docking, enzyme activity assays, and cell line studies are typically employed to elucidate these mechanisms.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50 (μM)
20aPyrimidine derivativeCDK2/9 inhibitor0.004 (CDK2), 0.009 (CDK9)
Similar PyrimidinesVariesAntimicrobialVaries

Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyrimidine derivatives against various pathogens. For example, compounds with similar structures have shown significant activity against E. coli , S. aureus , and fungi such as A. flavus and A. niger . The presence of specific substituents on the pyrimidine ring can enhance this activity.

Future Directions

Further research is needed to fully characterize the biological activity of this compound. Key areas for future investigation include:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Insights : Detailed studies on how this compound interacts with specific cellular targets.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine may exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancers. Studies suggest that modifications in the pyrimidine structure can enhance their efficacy against specific cancer types by targeting key enzymes involved in cancer progression .

Modulation of Immune Response

The compound has been explored for its ability to modulate immune responses, particularly through interactions with prostaglandin E2 receptors (EP2 and EP4). By acting as antagonists to these receptors, it may help in reactivating the immune system within tumor environments, which is crucial for effective cancer therapy. This mechanism is particularly relevant in the treatment of melanoma and other solid tumors .

Inflammatory Disorders

Due to its structural similarities with known anti-inflammatory agents, this compound may also have applications in treating inflammatory diseases. Its ability to inhibit specific pathways involved in inflammation could lead to its use as a therapeutic agent for conditions such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

StudyFocusFindings
Anticancer PropertiesDemonstrated significant inhibition of cell proliferation in MCF-7 and HCT-116 cells with IC50 values indicating strong activity.
Immune ModulationHighlighted the role of pyrimidine derivatives as dual antagonists of EP2 and EP4 receptors, enhancing antitumor immunity.
Inflammatory ResponseShowed potential for reducing inflammatory markers in vitro, suggesting applicability in chronic inflammatory conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyrimidine-4,6-diamine derivatives and their properties:

Compound Name Substituents (N4/N6) Molecular Formula Molecular Weight Synthesis Yield Biological Activity
N4-Methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine (Target Compound) N4: Methyl; N6: 2-(thiophen-2-yl)ethyl C12H15N5S 261.35 g/mol Not Reported Inferred: Potential kinase/PRMT inhibition
N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine N4: 2,N4,N4-trimethyl; N6: 4-aminophenyl C13H17N5 243.31 g/mol Not Reported Predicted pKa: 6.29; Potential solubility issues
2-Methyl-N4-(2-morpholinoethyl)-N6-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)pyrimidine-4,6-diamine N4: 2-morpholinoethyl; N6: thiazole-linked trimethoxyphenyl C23H29N7O3S 483.59 g/mol 59% Antiproliferative activity
N6-[2-(Dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N4: 3,4-dimethylphenyl; N6: dimethylaminoethyl C23H27N7 401.51 g/mol Not Reported PRMT5 inhibitor; Antitumor activity
N6-(2-(Cyclohex-1-en-1-yl)ethyl)-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N4: 3-methylphenyl; N6: cyclohexenylethyl C25H27N7 425.53 g/mol Not Reported Structural rigidity for binding

Key Structural Differences and Implications

Substituent Effects on Solubility and Binding: The target compound’s thiophene group may improve membrane permeability compared to purely aliphatic or phenyl substituents (e.g., cyclohexenyl in ). However, the trimethoxyphenyl-thiazole group in enhances hydrophobicity, likely favoring interactions with lipid-rich targets.

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution at the N6 position, similar to methods in , where pyrimidine intermediates react with amine-bearing reagents.

Biological Activity Trends :

  • Thiazole-linked trimethoxyphenyl derivatives (e.g., ) exhibit antiproliferative effects, likely due to tubulin inhibition or DNA intercalation. The target compound’s thiophene group may confer similar mechanisms but with altered selectivity.
  • Pyrazolo[3,4-d]pyrimidine derivatives () show enzyme inhibition (e.g., PRMT5), highlighting the scaffold’s versatility. The target compound’s simpler pyrimidine backbone may reduce off-target effects but could limit potency.

Research Findings and Data Gaps

  • Antiproliferative Potential: Compounds with bulky aromatic substituents (e.g., ) consistently show higher activity, suggesting the target compound’s thiophene group may need further optimization for oncology applications.
  • ADMET Properties : The predicted pKa of 6.29 for indicates moderate solubility, while the target compound’s logP (unreported) could be estimated via computational modeling.

Preparation Methods

Amination and Substitution Reactions

A common approach is the reaction of a chloropyrimidine intermediate with amines under controlled temperature and catalytic conditions:

  • Reagents: Primary amines such as methylamine for N4 substitution and 2-(thiophen-2-yl)ethylamine for N6 substitution.
  • Solvents: DMF or tert-amyl alcohol.
  • Catalysts/Additives: Acetic acid or triethylamine to facilitate nucleophilic substitution.
  • Temperature: Room temperature to reflux (20°C to 110°C).
  • Time: Typically 4 to 8 hours.

For example, a reaction mixture containing tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate and 4-(2-methoxyethoxy)aniline in tert-amyl alcohol with acetic acid refluxed for 4 hours yielded the substituted pyrimidine intermediate with moderate yield (~55%).

Coupling Reactions Using Carbodiimide Chemistry

Carbodiimide-mediated coupling is employed for attaching complex substituents:

  • Reagents: 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI.HCl), benzotriazol-1-ol (HOBt), triethylamine.
  • Solvent: DMF.
  • Conditions: Stirring at 20°C under inert atmosphere for 8 hours.
  • Workup: Extraction with ethyl acetate, washing with brine, and purification by trituration.

This method is effective for coupling amines to pyrimidine derivatives with yields around 50-60%.

Representative Experimental Data Table

Step Reagents/Intermediates Solvent Temperature Time Yield (%) Notes
Amination at N4 Methylamine or substituted amine DMF or tert-amyl alcohol 20°C to reflux 4-8 h 50-62 Inert atmosphere, acetic acid or base added
Coupling at N6 2-(thiophen-2-yl)ethylamine DMF Room temperature 8 h ~55 Carbodiimide coupling with EDCI.HCl and HOBt
Purification Extraction and column chromatography Ethyl acetate, silica gel Ambient - - Removal of impurities and isolation of product

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Proton NMR (1H NMR) in DMSO-d6 shows characteristic signals for methyl groups (singlets around 3.3 ppm), methylene protons adjacent to thiophene (multiplets 3.4-4.1 ppm), and aromatic protons (6.7-8.0 ppm) consistent with pyrimidine and thiophene environments.
  • Mass Spectrometry: LC/MS data confirm molecular ion peaks consistent with the expected molecular weight of the target compound.
  • Chromatography: Thin-layer chromatography (TLC) and column chromatography are used to monitor reaction progress and purify the final product.

Comparative Analysis of Related Pyrimidine Diamine Syntheses

Other pyrimidine-4,6-diamine derivatives have been synthesized using similar methodologies involving sulfonate intermediates or alternative amine substitutions, which provide insights into reaction optimization:

Compound Key Reagents Solvent Yield (%) Reference
2,6-Diaminopyrimidin-4-yl naphthalene-2-sulfonate 2-amino-6-methylpyrimidin-4-ol, naphthalene-2-sulfonyl chloride Acetone ~60
2,6-Diaminopyrimidin-4-yl 4-Methylbenzenesulfonate p-toluenesulfonyl chloride Acetone ~58

These analogs demonstrate the versatility of pyrimidine chemistry and the importance of careful reagent selection and reaction conditions.

Summary of Preparation Methodological Insights

  • The preparation of this compound relies on selective nucleophilic substitution on a halogenated pyrimidine core.
  • Carbodiimide-mediated coupling reactions enhance the efficiency of attaching complex amine substituents.
  • Reaction conditions such as solvent choice, temperature, and inert atmosphere critically influence yield and purity.
  • Analytical techniques including NMR and LC/MS are essential for confirming successful synthesis.
  • Purification typically involves extraction and chromatographic methods to isolate the target compound in moderate to good yields (50-62%).

Q & A

Q. What are the standard synthetic routes for N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine, and how is its purity validated?

The compound is typically synthesized via nucleophilic substitution reactions. For example, a chlorinated pyrimidine intermediate (e.g., 4-chloro-6-((thiophen-2-yl)ethylamino)pyrimidine) reacts with methylamine under reflux in a polar aprotic solvent like DMF or THF. Purification often employs flash column chromatography (FCC) with gradients of ethyl acetate/hexane . Purity is confirmed using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR), focusing on characteristic peaks (e.g., thiophene protons at δ 6.8–7.4 ppm and pyrimidine NH/CH3 signals) .

Q. How can researchers confirm the regioselectivity of substitutions in pyrimidine-4,6-diamine derivatives?

Regioselectivity is determined using 2D NMR techniques (e.g., HSQC, HMBC) to map connectivity between substituents and the pyrimidine core. For example, HMBC correlations between the methyl group (N4-CH3) and pyrimidine C4, or the thiophen-ethyl chain (N6) and C6, confirm substitution positions . X-ray crystallography (using SHELX software ) provides definitive structural validation by resolving bond angles and distances.

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Kinase inhibition assays (e.g., FGFR or EGFR) are common due to structural similarities to known pyrimidine-based inhibitors . Use fluorescence-based ADP-Glo™ assays to measure IC50 values. Cell viability assays (e.g., MTT or CellTiter-Glo) in cancer cell lines (e.g., non-small cell lung cancer) can assess antiproliferative effects, with dose-response curves analyzed using GraphPad Prism .

Advanced Research Questions

Q. How can computational methods optimize the design of pyrimidine-4,6-diamine derivatives for target selectivity?

Density functional theory (DFT) calculations (B3LYP functional ) predict electronic properties (e.g., HOMO/LUMO energies) to guide substituent modifications. Molecular docking (AutoDock Vina) into kinase active sites (e.g., FGFR1 PDB:3RHX) identifies key interactions (e.g., hydrogen bonds with gatekeeper residues). Pair with molecular dynamics simulations (AMBER) to assess binding stability .

Q. What strategies resolve contradictory bioactivity data between similar pyrimidine derivatives?

Contradictions may arise from off-target effects or assay conditions. Perform kinome-wide profiling (Eurofins KinaseProfiler) to evaluate selectivity. Re-evaluate experimental variables (e.g., ATP concentrations in kinase assays) and validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) . Structural analogs (e.g., ’s 5-isopropyl-N6-methyl derivative) can highlight substituent roles in potency .

Q. How can researchers address challenges in crystallizing pyrimidine-4,6-diamine derivatives for structural studies?

Hydrogen-bonding patterns (graph set analysis ) influence crystallization. Use Etter’s rules to design co-crystals with carboxylic acids (e.g., succinic acid) that form R₂²(8) motifs. Optimize solvent systems (e.g., DMSO/water) via vapor diffusion. If twinning occurs, employ SHELXL’s TWIN/BASF commands for refinement .

Q. What advanced spectroscopic techniques resolve ambiguities in NMR assignments for closely related substituents?

For overlapping NH or CH3 signals, use ¹⁵N-¹H HMBC to distinguish N4 vs. N6 substituents. Dynamic NMR (variable-temperature studies) can resolve rotameric equilibria in thiophen-ethyl chains. High-frequency ¹H-¹H COSY and TOCSY clarify coupling in crowded aromatic regions .

Methodological Notes

  • Synthesis Optimization : Replace traditional FCC with preparative HPLC (C18 column, 0.1% TFA/ACN) for higher purity (>99%) of hygroscopic intermediates .
  • Safety : Handle thiophene-containing intermediates under inert atmosphere (N2/Ar) to prevent oxidation. Use PPE and fume hoods for methylamine reactions .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in Zenodo and spectral data in PubChem .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine
Reactant of Route 2
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N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine

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